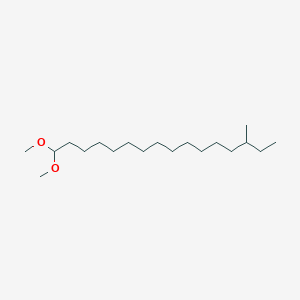
1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene is an organic compound with the molecular formula C17H20O2 It is a derivative of benzene, featuring two methoxy groups and a 1-methyl-1-phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene typically involves the alkylation of 1,3-dimethoxybenzene with 1-chloro-1-methyl-1-phenylethane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of alkyl or acyl groups onto the benzene ring.
Applications De Recherche Scientifique
1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the phenylethyl substituent play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure with propenyl substituent instead of phenylethyl.
1,3-Dimethoxybenzene: Lacks the phenylethyl substituent.
1,4-Dimethoxy-2-(1-methyl-1-phenylethyl)benzene: Different substitution pattern on the benzene ring.
Uniqueness
1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene is unique due to the presence of both methoxy groups and the 1-methyl-1-phenylethyl substituent, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H20O2 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2,4-dimethoxy-1-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,13-8-6-5-7-9-13)15-11-10-14(18-3)12-16(15)19-4/h5-12H,1-4H3 |
Clé InChI |
GOSCUKUJMWIQNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)
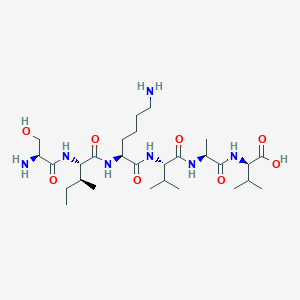

![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
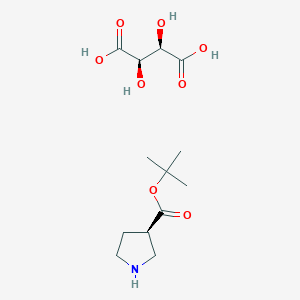
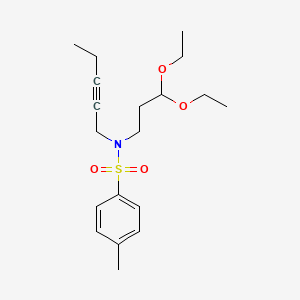
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
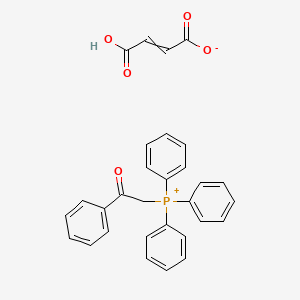
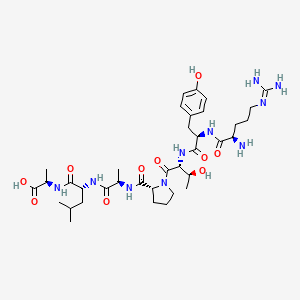
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
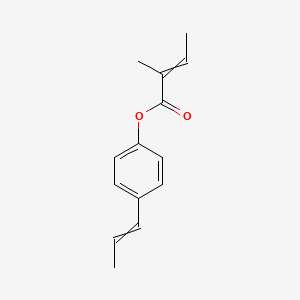
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
